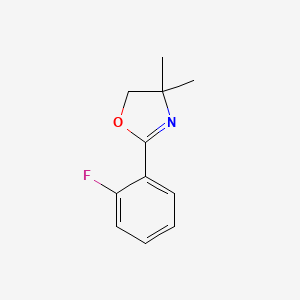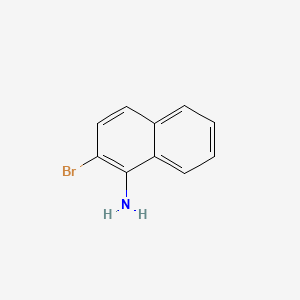
4-(Benzyloxy)-2-bromophenol
Übersicht
Beschreibung
4-(Benzyloxy)-2-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related bromophenol compounds, which can be useful in understanding the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of bromophenol derivatives often involves halogenation reactions and protective group strategies. For instance, the synthesis of a complex bromophenol natural product was achieved starting from a brominated methoxyphenyl methanol, indicating the use of bromination and protective group manipulation in the synthetic pathway . Similarly, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde through condensation reactions suggests that bromophenols can be used as building blocks for larger, more complex molecules .
Molecular Structure Analysis
The molecular structure of bromophenol derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a novel hydrazone Schiff base compound was determined using single-crystal X-ray diffraction, FT-IR, and FT-Raman spectroscopy . These techniques are essential for confirming the molecular structure and understanding the electronic properties of bromophenol compounds.
Chemical Reactions Analysis
Bromophenols can undergo a variety of chemical reactions, including oxidative degradation, ring-opening, and cyclization. The high-temperature oxidation of 2-bromophenol leads to the formation of various products, including dibenzodioxins and dibromodibenzofurans . Additionally, the ring-opening reactions of benzoxazinones derived from bromophenols have been studied, providing insights into the stability and reactivity of these compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols, such as their thermal, optical, and electrochemical characteristics, can be studied using techniques like TG-DTA, DSC, SEC, cyclic voltammetry, and UV-Vis spectroscopy . These properties are crucial for the application of bromophenols in materials science and electronics. Furthermore, the antioxidant activities of bromophenols have been evaluated using various assays, demonstrating their potential as bioactive compounds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
4-(Benzyloxy)-2-bromophenol and similar bromophenols exhibit significant antioxidant activity. Studies on bromophenols from the red algae Vertebrata lanosa have demonstrated their ability to act as potent antioxidants in various assays, including Oxygen Radical Absorbance Capacity (ORAC), Cellular Antioxidant Activity (CAA), and Cellular Lipid Peroxidation Antioxidant Activity (CLPAA) assays. These compounds have been compared favorably with known antioxidants like luteolin and quercetin in terms of their antioxidant effects (Olsen et al., 2013).
Environmental Degradation
Research on the degradation of 4-bromophenol, a structurally related compound, has been conducted to understand its behavior in the environment. Studies have shown its degradation through electrochemical reduction and oxidation, indicating pathways for environmental processing and remediation of such compounds (Xu et al., 2018).
Enzyme Inhibition
Bromophenols, including those structurally related to this compound, have been found to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurological functions. This property is crucial for exploring potential therapeutic applications in neurodegenerative diseases (Öztaşkın et al., 2017).
Anticancer Properties
Studies on novel bromophenol derivatives have shown promising results in inducing cell cycle arrest and apoptosis in cancer cells, particularly in lung cancer. These findings suggest the potential of bromophenols as anticancer agents, furthering the scope of research in this field (Guo et al., 2018).
Synthesis and Pharmaceutical Applications
Research on the synthesis of bromophenols, including those related to this compound, highlights their potential as active pharmaceutical ingredients (APIs). These compounds have been synthesized for applications in drugs targeting diseases like glaucoma, epilepsy, and other neurological disorders (Oztaskin et al., 2022).
Water Treatment and Environmental Concerns
Bromophenols,such as this compound, have been studied in the context of water treatment processes. Research indicates that during treatment with potassium permanganate, a common water treatment chemical, bromophenols can form brominated polymeric products, including hazardous compounds like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). This research is crucial for understanding the implications of using such treatment methods in managing bromophenol-contaminated waters and the potential risks associated with the formation of these by-products (Jiang et al., 2014).
Wirkmechanismus
Target of Action
4-(Benzyloxy)-2-bromophenol is a derivative of monobenzone, also known as 4-(Benzyloxy)phenol . Monobenzone is a depigmenting agent whose primary target is melanin-producing cells, known as melanocytes . Melanocytes play a crucial role in skin pigmentation by producing and distributing melanin, the pigment responsible for skin color .
Mode of Action
The compound interacts with melanocytes, increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . The hyperpigmented skin appears to fade more rapidly than normal skin, and exposure to sunlight reduces the depigmenting effect of the drug .
Biochemical Pathways
By increasing the excretion of melanin from melanocytes, it disrupts the normal pigmentation process .
Result of Action
The primary result of the action of this compound is skin depigmentation. By increasing the excretion of melanin from melanocytes, the compound causes a decrease in skin pigmentation . This effect can be permanent and may lead to the destruction of melanocytes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight has been found to reduce the depigmenting effect of the drug . Furthermore, the compound’s reactivity and stability may be affected by the presence of other substances in its environment .
Eigenschaften
IUPAC Name |
2-bromo-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGLPWLKZYKDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304222 | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79352-66-2 | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)









